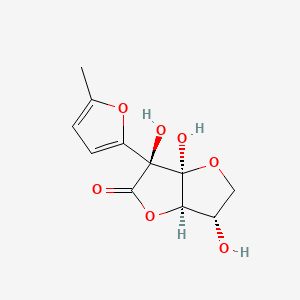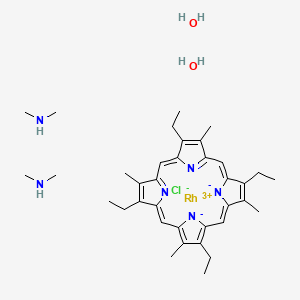
3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol is an organic compound with the molecular formula C18H22O4 and a molecular weight of 302.3649 . It is also known by other names such as 3,4-Hexanediol, 3,4-bis(4-hydroxyphenyl)- and α,α’-Dihydroxydiethylstilbestrol . This compound is characterized by the presence of two hydroxyphenyl groups attached to a hexadienol backbone, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
In oxidation reactions, the hydroxyphenyl groups can be converted to quinones, resulting in the formation of products like 3,4-bis(4-quinonyl)-2,4-hexadienol. In reduction reactions, the compound can be reduced to form 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol . Substitution reactions can involve the replacement of the hydroxy groups with other functional groups, leading to a variety of derivatives with different properties and applications.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, this compound has been studied for its potential therapeutic properties, including its role as an anticancer agent . It has been shown to disrupt redox homeostasis and mitochondrial function by targeting heme oxygenase 1, making it a promising candidate for cancer treatment .
In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its unique chemical structure allows it to impart desirable properties to these materials, such as increased stability and enhanced performance.
Wirkmechanismus
The mechanism of action of 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol involves its interaction with specific molecular targets and pathways. One key target is heme oxygenase 1, an enzyme involved in the degradation of heme to biliverdin, carbon monoxide, and free iron . By inhibiting heme oxygenase 1, the compound disrupts redox homeostasis and mitochondrial function, leading to cell death in cancer cells . This mechanism highlights its potential as an anticancer agent and its ability to selectively target cancer cells while sparing normal cells.
Vergleich Mit ähnlichen Verbindungen
3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol can be compared to other similar compounds, such as diethylstilbestrol and 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol . Diethylstilbestrol is a synthetic nonsteroidal estrogen used in the treatment of menopausal and postmenopausal disorders . While both compounds share a similar hydroxyphenyl structure, this compound has unique properties that make it suitable for different applications, particularly in cancer research.
Other similar compounds include 3,4-bis(4-acetoxyphenyl)-2,4-hexadiene and meso-3,4-diphenyl-3,4-hexanediol . These compounds also feature hydroxyphenyl groups but differ in their overall structure and reactivity. The unique combination of hydroxyphenyl groups and a hexadienol backbone in this compound provides it with distinct chemical and biological properties that set it apart from these related compounds.
Eigenschaften
Molekularformel |
C18H18O3 |
|---|---|
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
4-[6-hydroxy-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol |
InChI |
InChI=1S/C18H18O3/c1-2-17(13-3-7-15(20)8-4-13)18(11-12-19)14-5-9-16(21)10-6-14/h2-11,19-21H,12H2,1H3 |
InChI-Schlüssel |
SHMXXVPNYYAZSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C1=CC=C(C=C1)O)C(=CCO)C2=CC=C(C=C2)O |
Synonyme |
3,4-bis(4-hydroxyphenyl)-2,4-cis,cis-hexadienol 3,4-bis(4-hydroxyphenyl)-2,4-hexadienol 3,4-bis(4-hydroxyphenyl)-2,4-hexadienol, (Z,Z)-isomer 3,4-bis(p-hydroxyphenyl)-2,4-cis,cis-hexadienol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate](/img/structure/B1202157.png)


![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1202164.png)





![2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[1-(1-methyl-1H-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B1202172.png)
